molecular formula C25H20N2O2S B2957767 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313253-86-0

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2957767
CAS No.: 313253-86-0
M. Wt: 412.51
InChI Key: KWSDGKFQZDAGPL-UHFFFAOYSA-N
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Description

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the aryl thiazolyl benzamide class, which has been identified as a potent inhibitor of the Hec1/Nek2 protein interaction, a critical mitotic pathway . The Hec1 (Highly Expressed in Cancer 1) oncogene is overexpressed in many human cancers, and its phosphorylation by the kinase Nek2 is essential for proper mitotic function and cell survival . By targeting this pathway, this class of compounds induces mitotic arrest, promotes chromosome mis-segregation, and ultimately triggers apoptosis in cancer cells, positioning them as a promising candidate for the development of novel anti-mitotic therapeutics . The core benzothiazole scaffold is recognized as a privileged structure in medicinal chemistry, frequently contributing to diverse pharmacological activities and forming the basis of numerous bioactive agents . This compound is supplied exclusively for research applications in oncology, specifically for investigating mitotic mechanisms and evaluating potential anti-cancer agents in experimental models. It is intended for use by qualified researchers in a controlled laboratory setting.

Properties

IUPAC Name

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-16-8-9-21(14-17(16)2)22-15-30-25(26-22)27-24(29)20-12-10-19(11-13-20)23(28)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSDGKFQZDAGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of thioamides with α-haloketones under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzamides or thiazoles.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Positional Isomerism of Dimethylphenyl Substitutents
  • N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide (): This positional isomer substitutes the thiazole ring with a 2,4-dimethylphenyl group. It exhibits inhibitory activity against the Hec1/Nek2 mitotic pathway, with a calculated LogP of 5.24, indicating high lipophilicity.
  • Target Compound (3,4-Dimethylphenyl) :
    The 3,4-dimethyl substitution likely optimizes steric and electronic interactions with hydrophobic pockets in enzymes or receptors, as seen in benzothiazole derivatives where this configuration enhanced antibacterial activity (e.g., compound 2j in ).
Benzoyl vs. Phenoxy Substituents
  • N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide (): Replacing the benzoyl group with a phenoxy moiety resulted in 129.23% biological activity (p < 0.05), suggesting that electron-rich aromatic groups improve potency in specific assays. However, the benzoyl group in the target compound may offer stronger hydrogen-bonding or dipole interactions due to its carbonyl group .

Structural Modifications and Pharmacological Profiles

Thiazole-Linked Heterocycles
  • EMAC2060 and EMAC2061 (): These compounds feature hydrazinylene-methylidene linkages and halophenyl substituents, resulting in lower synthetic yields (<80%) compared to simpler thiazole-benzamides.
Sulfonamide and Piperazine Derivatives
  • 4-tert-Butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide ():
    The sulfonamide group increases polarity (PSA = 113.34 Ų) and may target sulfa-sensitive pathways, contrasting with the hydrophobic dimethylphenyl motif in the target compound .

Computational and Experimental Insights

  • ZINC5154833 and F5254-0161 ():
    Molecular docking studies revealed stable interactions with CIITA-I (glide scores: −6.591 and −6.41), suggesting that benzamide-thiazole hybrids like the target compound could benefit from similar in silico optimization for target specificity .
  • Compound 2j ():
    The 4-(3,4-dimethylphenyl)-benzothiazole derivative displayed superior antibacterial activity against Enterobacter cloacae (MIC = 0.35 mg/mL), underscoring the pharmacological relevance of the 3,4-dimethylphenyl group in the target compound .

Data Tables: Key Comparative Metrics

Table 1. Substituent Effects on Activity

Compound Substituents Biological Activity Reference
Target Compound 3,4-Dimethylphenyl, benzoyl Under investigation
N-[4-(2,4-Dimethylphenyl)-thiazol-2-yl]benzamide 2,4-Dimethylphenyl Hec1/Nek2 inhibition
N-[4-(4-Methylphenyl)-thiazol-2-yl]-2-phenoxybenzamide Phenoxy, 4-methylphenyl 129.23% activity (p < 0.05)
2j (Benzothiazole derivative) 4-(3,4-Dimethylphenyl) Antibacterial (MIC = 0.35 mg/mL)

Table 2. Physicochemical Properties

Compound LogP PSA (Ų) Molecular Weight
Target Compound (estimated) ~5.2 ~80 ~407.5
N-[4-(2,4-Dimethylphenyl)-thiazol-2-yl]benzamide 5.24 73.72 337.4
4-tert-Butyl-N-{4-(thiazol-2-yl)sulfamoylphenyl}benzamide 4.12 113.34 415.5

Biological Activity

4-benzoyl-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide is a compound belonging to the benzamide class, noted for its potential biological activities. The structural features of this compound, particularly the thiazole ring and dimethylphenyl substitution, contribute to its unique interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's IUPAC name is this compound, and it has a molecular formula of C18H16N2OS. It features a thiazole moiety attached to a benzamide structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Activity : Some benzamide derivatives have shown promising results in inhibiting tumor growth. For instance, studies have demonstrated that thiazole-containing compounds can induce apoptosis in cancer cells by interacting with specific protein targets .
  • Enzyme Inhibition : The compound is being investigated for its potential as an enzyme inhibitor. Enzyme inhibition is critical in cancer therapy as it can disrupt the pathways that cancer cells utilize for growth and survival .

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : The specific arrangement of the dimethylphenyl group enhances the compound's binding affinity to certain enzymes or receptors. This structural feature can lead to improved efficacy as an inhibitor compared to other similar compounds .
  • Cellular Pathways : It may affect various cellular pathways involved in cell proliferation and survival. For example, interactions with proteins that regulate apoptosis and cell cycle progression are likely mechanisms through which this compound exhibits its antitumor effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiazole and benzamide derivatives:

  • Anticancer Studies : A study focusing on thiazole derivatives indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the thiazole structure can enhance activity against specific targets .
  • Enzyme Inhibition : Research into related benzamide compounds has shown that they can effectively inhibit enzymes involved in cancer metabolism. For instance, compounds designed to target RET kinase demonstrated moderate to high potency in inhibiting cell proliferation driven by RET mutations .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of ActionReference
This compoundAntitumor; Enzyme inhibitorBinding affinity modulation
N-(3,4-dimethylphenyl)benzamideModerate antitumor activityEnzyme inhibition
4-chloro-benzamidesHigh potency against RET kinaseInhibition of cell proliferation

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